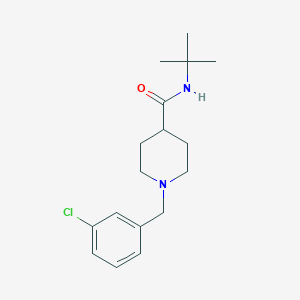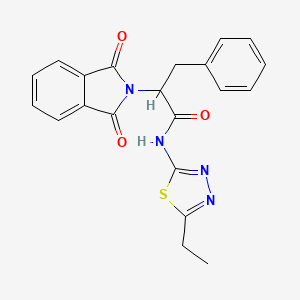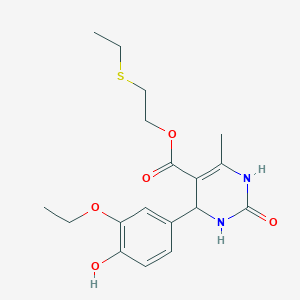![molecular formula C20H21ClN2O2 B5070379 2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide](/img/structure/B5070379.png)
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenyl)-N-[3-(1-piperidinylcarbonyl)phenyl]acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in the field of cancer research. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells. This unique property makes PAC-1 a promising candidate for cancer therapy.
Mecanismo De Acción
PAC-1 has been shown to selectively target cancer cells by binding to a protein called procaspase-3. This binding activates procaspase-3, leading to the activation of downstream apoptotic pathways and ultimately inducing programmed cell death in cancer cells.
Biochemical and Physiological Effects:
PAC-1 has been shown to induce apoptosis in a variety of cancer cell lines, including breast, colon, and lung cancer. In addition, PAC-1 has been shown to have minimal toxicity to normal cells, making it a promising candidate for cancer therapy. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of PAC-1 is its selectivity for cancer cells, which minimizes toxicity to normal cells. PAC-1 also has the potential to enhance the efficacy of other cancer treatments, making it a promising candidate for combination therapy. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its effectiveness in vivo.
Direcciones Futuras
Future research on PAC-1 could focus on improving its bioavailability and stability, as well as investigating its potential for combination therapy with other cancer treatments. In addition, further studies on the mechanism of action of PAC-1 could provide insights into the apoptotic pathways involved in cancer cell death. Finally, clinical trials could be conducted to evaluate the safety and efficacy of PAC-1 in human cancer patients.
Métodos De Síntesis
PAC-1 can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzaldehyde with piperidine and subsequent reactions with various reagents. The final product is obtained through a coupling reaction between the intermediate and N-(3-bromo-4-hydroxyphenyl)acetamide.
Aplicaciones Científicas De Investigación
PAC-1 has been extensively studied in various cancer cell lines and animal models. In vitro studies have shown that PAC-1 induces apoptosis in cancer cells by activating procaspase-3, a key enzyme involved in the apoptotic pathway. In vivo studies have demonstrated that PAC-1 can inhibit tumor growth and improve survival rates in animal models of cancer.
Propiedades
IUPAC Name |
2-(4-chlorophenyl)-N-[3-(piperidine-1-carbonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2O2/c21-17-9-7-15(8-10-17)13-19(24)22-18-6-4-5-16(14-18)20(25)23-11-2-1-3-12-23/h4-10,14H,1-3,11-13H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWHCDIAKHMLLR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)C2=CC(=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B5070296.png)


![N~2~-(3-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5070305.png)

![3-{[(4-sec-butylphenoxy)acetyl]amino}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B5070317.png)
![2-[4-(3-{[2-(4-ethylphenoxy)ethyl]amino}-4-nitrophenyl)-1-piperazinyl]ethanol](/img/structure/B5070325.png)
![5-[2-(4-methyl-1-piperazinyl)ethyl]-4-[4-(trifluoromethyl)phenyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5070349.png)
![methyl (5-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)acetate](/img/structure/B5070363.png)
![N-(3,4-dichlorophenyl)-4-[(2-methyl-1-piperidinyl)sulfonyl]benzamide](/img/structure/B5070370.png)
![7-{[(3,4-dichlorophenyl)amino]carbonyl}-4-oxo-3-phenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine-6-carboxylic acid](/img/structure/B5070371.png)

![3-[3-(4-nitrophenyl)-4-(1-piperidinylcarbonyl)-1H-pyrazol-1-yl]propanenitrile](/img/structure/B5070386.png)
![N~2~-(3-chloro-4-methoxyphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5070392.png)